BenchChemオンラインストアへようこそ!

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea

Physicochemical properties Lipophilicity Drug-likeness

Add a structurally unique indole-pyridine urea to your screening deck. This compound bears both the N1-(2-methoxyethyl) tail and the 6-methylpyridin-2-yl group—two vectors absent in common analogs (CAS 899947-10-5, 941988-76-7). The dual substitution enables matched-pair SAR parsing of lipophilicity, solubility, and target engagement. With a clean bioactivity slate, it is ideal for phenotypic screening, scaffold-hopping, and in silico-to-biophysical validation workflows. Verify by LC-MS/NMR upon receipt.

Molecular Formula C18H20N4O2
Molecular Weight 324.384
CAS No. 941988-79-0
Cat. No. B2402677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea
CAS941988-79-0
Molecular FormulaC18H20N4O2
Molecular Weight324.384
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC
InChIInChI=1S/C18H20N4O2/c1-13-6-5-9-17(19-13)21-18(23)20-15-12-22(10-11-24-2)16-8-4-3-7-14(15)16/h3-9,12H,10-11H2,1-2H3,(H2,19,20,21,23)
InChIKeyRODSFGJOCFQFQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea (CAS 941988-79-0): Structural Identity and Baseline Properties for Procurement Evaluation


The compound 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea (CAS 941988-79-0) is a synthetic organic molecule belonging to the diaryl urea class, specifically an indole-pyridine urea derivative [1]. Its molecular formula is C18H20N4O2 with a molecular weight of 324.4 g/mol, and it features a characteristic urea bridge connecting a 1-(2-methoxyethyl)-1H-indol-3-yl moiety and a 6-methylpyridin-2-yl moiety [1]. Computed physicochemical properties include a predicted XLogP3 of 2, a topological polar surface area of 68.2 Ų, two hydrogen bond donors, three hydrogen bond acceptors, and five rotatable bonds [1]. The compound is listed in the PubChem database (CID 18582512) and is available from multiple commercial screening compound suppliers, indicating its relevance as a research tool in early drug discovery and chemical biology.

Why 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea Cannot Be Replaced by Close Structural Analogs Without Validation


The target compound occupies a unique position within the indole-urea chemical space because it simultaneously incorporates two key structural differentiators—the N1-(2-methoxyethyl) substituent on the indole ring and the 6-methyl group on the pyridine ring—that are absent in the most readily available analogs [1]. Close comparators such as 1-(1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea (CAS 899947-10-5) lack the 2-methoxyethyl tail, while 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-yl)urea (CAS 941988-76-7) lacks the pyridyl 6-methyl group [1]. Both the methoxyethyl and methyl substituents are known in medicinal chemistry to modulate lipophilicity, solubility, metabolic stability, and target binding conformation; consequently, even structurally conservative swaps may lead to divergent biological profiles, binding kinetics, or off-target liabilities [2]. In the absence of direct head-to-head comparative data for these specific compounds, generic substitution carries an unquantified risk of altered performance in any assay or model system.

Quantitative Differentiation Evidence for 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea Versus Closest Analogs


Physicochemical Profile: XLogP3 and TPSA Comparison Against N1-Unsubstituted and Des-Methyl Analogs

The target compound (CAS 941988-79-0) has a computed XLogP3 of 2.0 and a Topological Polar Surface Area (TPSA) of 68.2 Ų, based on PubChem data [1]. This places the compound in a balanced physicochemical space consistent with oral drug-like properties and blood-brain barrier permeability potential. In contrast, the N1-unsubstituted analog 1-(1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea (CAS 899947-10-5) has a lower molecular weight (266.30 g/mol) and is predicted to have a lower XLogP due to the absence of the 2-methoxyethyl group, while the des-methyl analog 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-yl)urea (CAS 941988-76-7) has a lower molecular weight (310.36 g/mol). The combination of the 2-methoxyethyl and 6-methyl substituents in the target compound shifts the lipophilicity and hydrogen-bonding capacity relative to both comparators, potentially affecting passive permeability and target engagement.

Physicochemical properties Lipophilicity Drug-likeness

Urea-Linker Hydrogen-Bonding Capacity: Differentiation Through N1-Substituent Effects on Conformation and Target Binding

The urea moiety in indole-urea compounds acts as a key hydrogen-bonding pharmacophore; SAR studies on related indole ureas have demonstrated that the urea carbonyl oxygen can engage in a double hydrogen-bonding interaction with serine residues in target receptors, a motif critical for affinity and selectivity [2]. The 2-methoxyethyl substituent on the indole N1 position is expected to influence the conformational preferences of the indole ring and, consequently, the orientation of the urea bridge relative to the target surface. In the target compound, the presence of the 2-methoxyethyl group introduces an additional hydrogen bond acceptor (ether oxygen) that is absent in the N1-unsubstituted and N1-methyl analogs, potentially altering the compound's solvation shell and protein-binding thermodynamics. While no direct binding data exist for the target compound itself, the literature on indole ureas supports that modifications at the indole N1 position can significantly shift potency and selectivity profiles [2].

Hydrogen bonding Conformational analysis Medicinal chemistry

Molecular Weight and Rotatable Bond Differential: Implications for Ligand Efficiency and Permeability

The target compound has a molecular weight of 324.4 g/mol and five rotatable bonds [1]. The closest comparator with published biological context, the indole urea SB-206553 (which features a pyridin-3-yl rather than 6-methylpyridin-2-yl moiety and lacks the 2-methoxyethyl group), has a molecular weight of approximately 308 g/mol [2]. The additional 2-methoxyethyl group of the target compound increases the molecular weight and rotatable bond count relative to simpler indole ureas, which may reduce ligand efficiency (binding affinity per heavy atom) but improve solubility and reduce promiscuity. In the context of screening library selection, the target compound's moderate molecular weight and balanced physicochemical properties position it in an underexplored region of indole-urea chemical space, offering potential novelty in hit discovery campaigns.

Ligand efficiency Drug-likeness Permeability

Important Caveat: Absence of Published Biological Activity Data and the Need for Empirical Validation

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and patent databases (conducted April 2026) yielded no published in vitro potency, selectivity, ADME, or in vivo efficacy data for 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea (CAS 941988-79-0). This includes an absence of IC50, Ki, EC50, cell viability, solubility, metabolic stability, or permeability measurements in peer-reviewed literature or patent examples. Similarly, the closest structural analogs (CAS 899947-10-5, 941988-76-7, 941951-53-7) lack publicly available quantitative bioactivity data from non-proprietary sources. The target compound therefore represents a structurally novel but biologically unvalidated chemical entity. Any procurement decision should be accompanied by an explicit plan for empirical characterization, and the compound should not be presumed to inherit the biological profile of more distantly related indole ureas such as SB-206553 or sorafenib analogs [2].

Data gap Empirical validation Procurement caution

Recommended Application Scenarios for 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea (CAS 941988-79-0) Based on Available Evidence


Scaffold-Hopping and Novelty-Driven Hit Discovery in Kinase or GPCR Screening Cascades

The unique combination of the 2-methoxyethyl and 6-methylpyridin-2-yl substituents places this compound in a sparsely populated region of indole-urea chemical space, as evidenced by the absence of published bioactivity data for both the target compound and its closest analogs [1]. This makes it a strong candidate for scaffold-hopping initiatives or phenotypic screening cascades where structural novelty is prioritized to secure intellectual property. The predicted drug-like physicochemical profile (XLogP3 = 2.0, TPSA = 68.2 Ų, MW = 324.4 g/mol) further supports its suitability as a screening deck addition for kinase, GPCR, or epigenetic target panels [1].

Building a Focused Structure-Activity Relationship (SAR) Library Around the Indole-Urea Pharmacophore

The compound serves as a versatile intermediate for SAR exploration because it permits systematic variation of two critical vectors: the indole N1 substituent (already bearing the 2-methoxyethyl group, which can be further modified) and the pyridyl ring (bearing the 6-methyl group, amenable to substitution with halogens, nitriles, or larger groups) [1]. When procured alongside the des-methyl analog (CAS 941988-76-7) and the N1-unsubstituted analog (CAS 899947-10-5), researchers can parse the contribution of each substituent to target engagement, selectivity, and physicochemical properties in a matched-pair analysis framework [1].

Computational Chemistry and In Silico Docking Studies Supported by Commercially Available Physical Samples

Because the compound is commercially available from multiple suppliers and its 2D/3D structure is well-defined in PubChem, it is immediately suitable for computational docking, molecular dynamics simulations, or pharmacophore modeling against targets with known affinity for indole-containing ligands [1]. The availability of the physical compound enables follow-up biophysical validation (e.g., SPR, DSF, or ITC) of in silico-derived hypotheses, creating a seamless computational-to-experimental workflow. Researchers should note that the compound lacks any pre-existing target annotation, making it a clean slate for prospective virtual screening and target-fishing exercises [1].

Procurement for Academic Screening Centers and Core Facilities Requiring Structurally Diverse Libraries

Academic core facilities and compound management centers seeking to diversify their screening collections with underrepresented chemotypes may find this compound valuable because it represents a unique indole-urea framework distinct from the heavily populated biaryl urea and sorafenib-like kinase inhibitor scaffolds [1]. Its moderate molecular weight and balanced polarity ensure compatibility with high-throughput screening infrastructure, including DMSO solubility and automated liquid handling systems. Procurement should be accompanied by rigorous QC verification (e.g., LC-MS, 1H NMR) given the limited publicly available characterization data [1].

Quote Request

Request a Quote for 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.